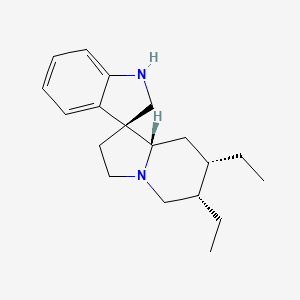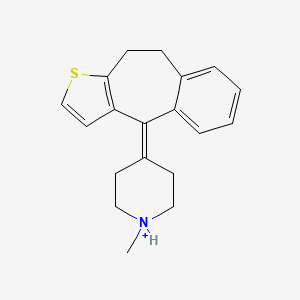
Baxitozine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Baxitozine is a small molecule drug that functions as a histamine H2 receptor antagonist. It was initially developed by Sanofi for the treatment of digestive system disorders, particularly stomach ulcers . This compound exhibits cytoprotective, antisecretory, and antiulcer properties .
Preparation Methods
The synthesis of Baxitozine involves several steps. One of the primary methods includes the reaction of glyoxylic acid with 3,4,5-trimethoxyacetophenone. The reaction mixture is heated under reduced pressure, followed by the addition of sodium carbonate and ether. The aqueous phase is then acidified with hydrochloric acid, and the desired product is extracted with ethyl acetate . The final product, (E)-4-oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoic acid, is obtained through recrystallization .
Chemical Reactions Analysis
Baxitozine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Baxitozine is used as a model compound in studies involving histamine H2 receptor antagonists.
Mechanism of Action
Baxitozine exerts its effects by antagonizing histamine H2 receptors. This inhibition reduces gastric acid secretion, providing cytoprotective and antiulcer effects . The molecular targets involved include the histamine H2 receptors located in the stomach lining .
Comparison with Similar Compounds
Baxitozine is unique compared to other histamine H2 receptor antagonists due to its specific chemical structure and properties. Similar compounds include:
Cimetidine: Another histamine H2 receptor antagonist used to treat ulcers.
Ranitidine: Known for its effectiveness in reducing stomach acid production.
Famotidine: A widely used H2 receptor antagonist with a longer duration of action.
This compound stands out due to its distinct cytoprotective properties and its specific molecular interactions with histamine H2 receptors .
Properties
CAS No. |
84386-11-8 |
|---|---|
Molecular Formula |
C13H14O6 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(E)-4-oxo-4-(3,4,5-trimethoxyphenyl)but-2-enoic acid |
InChI |
InChI=1S/C13H14O6/c1-17-10-6-8(9(14)4-5-12(15)16)7-11(18-2)13(10)19-3/h4-7H,1-3H3,(H,15,16)/b5-4+ |
InChI Key |
PVCWLTQMJSUKGZ-SNAWJCMRSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CC(=O)O |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CC(=O)O |
| 94201-97-5 | |
Synonyms |
4-oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoic acid RU 38086 RU-38086 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-[(1S,2S,3R,4R)-3-[(3S)-3-hydroxyoct-1-enyl]-5-oxabicyclo[2.2.1]heptan-2-yl]-5-heptenoic acid](/img/structure/B1233436.png)










